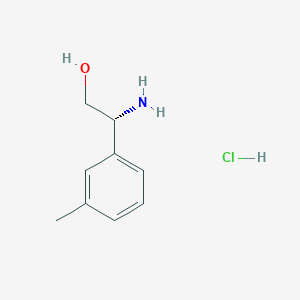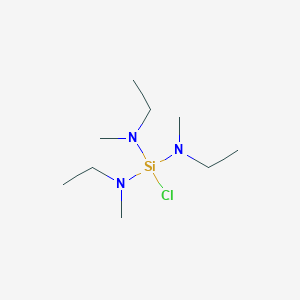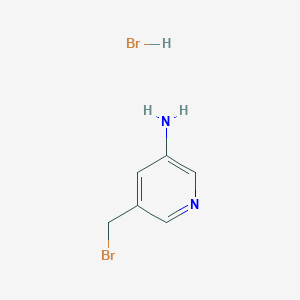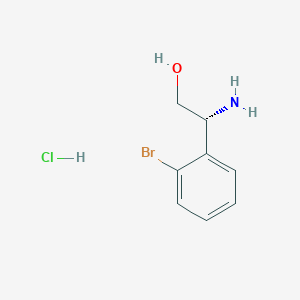
(2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride, also known as dexmedetomidine hydrochloride, is a highly selective alpha-2 adrenergic receptor agonist. It is commonly used in anesthesia and critical care medicine due to its sedative, analgesic, and anxiolytic properties.
Applications De Recherche Scientifique
FTY720 in Cancer Therapy
FTY720, a structurally related compound, has been extensively studied for its potential in cancer therapy. Originally recognized for its immunosuppressive properties, FTY720 has shown preclinical antitumor efficacy in various cancer models. Its action is not limited to immunosuppression but extends through S1PR-independent mechanisms, suggesting a broad spectrum of biological effects that could be relevant to studying related compounds (Li Zhang et al., 2013).
Synthesis and Structural Properties
The synthesis and investigation of novel compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrate the importance of chemical synthesis in discovering new molecules with potential biological or pharmacological activities. This area of research provides a foundation for understanding how modifications to chemical structures, similar to (2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride, can influence biological activity and applications (R. Issac & J. Tierney, 1996).
Toxicology and Environmental Impact
Studies on compounds like 2,4-D herbicide highlight the importance of understanding the toxicological profile and environmental impact of chemical compounds. This research is crucial for assessing safety and regulatory compliance, providing a framework for evaluating related compounds (Natana Raquel Zuanazzi et al., 2020).
Advanced Synthesis and Catalysis
Research on catalytic non-enzymatic kinetic resolution illustrates the advancements in synthetic methodologies, enabling the preparation of enantiomerically pure compounds. Such methodologies could be applied to synthesize and study the properties of this compound, potentially uncovering unique applications (H. Pellissier, 2011).
Endogenous Functions and Molecular Mechanisms
The exploration of the Aryl Hydrocarbon Receptor (AHR) without xenobiotics indicates a significant shift towards understanding the endogenous functions of molecular systems. This research direction could provide insights into the physiological roles and mechanisms of action of compounds related to this compound, enriching our understanding of their potential applications (B. McMillan & C. Bradfield, 2007).
Propriétés
IUPAC Name |
(2R)-2-amino-2-(3-methylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-3-2-4-8(5-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNWJJLKSBXLRI-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)
![2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591379.png)





![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6591422.png)





